molecular formula C17H23NO B11739657 1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one

1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11739657
M. Wt: 257.37 g/mol
InChI Key: RNMRJYNSHZUWEE-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a dimethylamino group through a prop-2-en-1-one linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclohexylbenzaldehyde and dimethylamine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-cyclohexylbenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone linkage.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylphenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(4-Cyclohexylphenyl)-3-(methylamino)prop-2-en-1-one
  • 1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-2-one

Uniqueness

1-(4-Cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a dimethylamino group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C17H23NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3

InChI Key

RNMRJYNSHZUWEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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